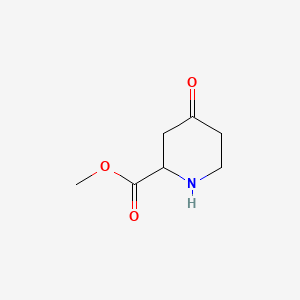

Methyl 4-oxopiperidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxopiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRXSXNELSCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Piperidine Scaffold

Sources

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methyl 4-oxopiperidine-2-carboxylate properties and structure

An In-depth Technical Guide to Methyl 4-Oxopiperidine-2-Carboxylate: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It details the molecule's core properties, synthesis, reactivity, and critical applications as a versatile scaffold in modern pharmaceutical development.

Core Molecular Profile

This compound is a heterocyclic organic compound featuring a piperidine ring functionalized with a ketone at the 4-position and a methyl ester at the 2-position. This unique arrangement of functional groups—a secondary amine, a ketone, and an ester—makes it a highly valuable and versatile building block, or synthon, in organic synthesis. The presence of multiple reactive sites allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures.

Chemical Structure

The structure consists of a six-membered saturated nitrogen-containing ring. The carbonyl group (C=O) at position 4 and the methoxycarbonyl group (-COOCH₃) at position 2 are the key features that dictate its chemical behavior and utility.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for its application in experimental settings. While data for the parent compound is sparse, properties are often reported for its more stable N-protected derivatives.

| Property | Value |

| Molecular Formula | C₇H₁₁NO₃[1][2] |

| Molecular Weight | 157.17 g/mol [1] |

| Appearance | Typically an off-white to yellow solid or oil |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other polar organic solvents. |

| SMILES | COC(=O)C1CC(=O)CNC1 |

| InChI Key | BIESXMIFDWYKTQ-UHFFFAOYSA-N[3] |

Synthesis and Reactivity

The synthesis of the 4-oxopiperidine scaffold is a well-established process in organic chemistry, often involving intramolecular cyclization reactions.

General Synthetic Strategy: Dieckmann Condensation

A prevalent method for constructing the core ring system is the Dieckmann condensation. This involves the intramolecular cyclization of a linear diester precursor in the presence of a strong base (e.g., sodium ethoxide, sodium hydride) to form a β-keto ester. For this compound, the synthesis typically begins with an N-protected amino diester. The nitrogen is protected (e.g., with a benzyl or Boc group) to prevent it from interfering with the base-mediated condensation.

Caption: General synthetic pathway via Dieckmann condensation.

Reactivity Profile

The molecule's utility stems from the distinct reactivity of its functional groups:

-

Secondary Amine (NH): This site is nucleophilic and readily undergoes N-alkylation, N-acylation, or N-arylation. This is the most common point of modification for building molecular diversity, allowing for the attachment of various side chains and pharmacophoric elements.

-

Ketone (C=O): The carbonyl group can be targeted for nucleophilic addition, reduction to a hydroxyl group (forming a 4-hydroxypiperidine derivative), or reductive amination to install a new amino group at the 4-position.

-

Ester (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other carboxylic acid chemistries.

Applications in Drug Discovery

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents, analgesics, and other therapeutics. This compound serves as a key intermediate in the synthesis of these complex molecules.

Case Study: Synthesis of Fentanyl Analogues

The piperidine core is the central pharmacophore of the highly potent synthetic opioid analgesic, fentanyl, and its numerous analogues (e.g., remifentanil, sufentanil). The synthesis of these molecules often relies on intermediates derived from functionalized piperidones.

An efficient synthesis of a key intermediate for remifentanil and other fentanyl analogues starts from 1-benzylpiperidin-4-one.[4] Through a series of steps including a Strecker-type condensation, hydrolysis, and esterification, an N-protected version of a 4-amino-4-carboxypiperidine is formed. Subsequent N-acylation and deprotection are critical final steps.[4] The 4-oxo group in the title compound provides a synthetic handle that can be converted to the 4-anilino moiety characteristic of many fentanyl-type analgesics.

Representative Experimental Protocol: N-Acylation

This protocol describes a general procedure for the N-acylation of an N-protected piperidine ester, a crucial step in the synthesis of fentanyl-like compounds.[4]

Objective: To synthesize 1-Benzyl-4-(N-phenylpropionylamino)piperidine-4-carboxylic acid methyl ester.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 1-benzyl-4-phenylaminopiperidine-4-carboxylate (1 equivalent).

-

Solvent Addition: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or toluene.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 equivalents), to the solution to act as an acid scavenger.

-

Acylating Agent: Slowly add propionyl chloride (1.2 equivalents) to the stirred solution at 0 °C. The causality for cooling is to control the exothermicity of the acylation reaction and minimize side-product formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The acid and base washes serve to remove unreacted base and acyl chloride, respectively.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-acylated product.

Spectroscopic Analysis

Structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.[5][6]

| Technique | Expected Characteristics |

| ¹H NMR | Signals expected in the aliphatic region (δ 2.0-4.0 ppm) for the piperidine ring protons. A singlet around δ 3.7 ppm for the methyl ester (-OCH₃) protons. A broad singlet for the N-H proton, which is exchangeable with D₂O. |

| ¹³C NMR | Two distinct carbonyl signals: one for the ketone (C=O) around δ 200-210 ppm and one for the ester (C=O) around δ 170-175 ppm. A signal for the ester methyl carbon (-OCH₃) around δ 52 ppm. Several signals in the aliphatic region (δ 30-60 ppm) for the piperidine ring carbons. |

| IR Spectroscopy | A strong, sharp absorption band for the ketone C=O stretch around 1715 cm⁻¹. A strong absorption band for the ester C=O stretch around 1735 cm⁻¹. A broad absorption for the N-H stretch around 3300-3400 cm⁻¹. C-H stretching absorptions just below 3000 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Fragmentation patterns often show loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[7][8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Overall Workflow Visualization

The synthesis and purification of a derivative from this compound follows a standard laboratory workflow.

Caption: Standard workflow for synthesis, workup, and purification.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its strategically placed functional groups provide a versatile platform for constructing diverse and complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in the design and development of next-generation pharmaceuticals, particularly in the field of CNS therapeutics and analgesics.

References

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

-

Capot Chemical. (2026, January 6). Material Safety Data Sheet. Retrieved from [Link]

-

Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid 38. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Methyl 2-oxopiperidine-4-carboxylate | 25504-47-6. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-oxopiperidine-4-carboxylate (C7H11NO3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-oxopiperidine-4-carboxylate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure? Retrieved from [Link]

-

YouTube. (2023, February 10). MCAT Crash Course | Spectroscopy: IR Peaks & H-NMR. Retrieved from [Link]

-

Protheragen. (n.d.). 2-Oxopiperidine-4-carboxylic acid. Retrieved from [Link]

-

Human Metabolome Database. (2014, April 16). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). Retrieved from [Link]

-

PubMed Central. (n.d.). Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. Retrieved from [Link]

-

MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - Methyl 2-oxopiperidine-4-carboxylate (C7H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

- 9. capotchem.com [capotchem.com]

A Technical Guide to Methyl 4-oxopiperidine-2-carboxylate: Synthesis, Identification, and Chiral Separation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxopiperidine-2-carboxylate scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules due to its conformational rigidity and versatile chemical functionality. This guide provides an in-depth technical overview of methyl 4-oxopiperidine-2-carboxylate, a key building block in medicinal chemistry. In the absence of a readily available commercial source for this specific parent compound, this document outlines robust synthetic strategies, detailed protocols for identification and characterization, and methods for obtaining enantiomerically pure forms. By leveraging established chemical principles and analogous compound data, this guide serves as a practical resource for researchers aiming to synthesize and utilize this valuable synthetic intermediate.

Introduction: The Significance of the 4-Oxopiperidine-2-carboxylate Core

The piperidine ring is a ubiquitous structural element in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively mimic carbocyclic rings while offering the advantage of a basic nitrogen atom for modulating physicochemical properties such as solubility and receptor binding. The introduction of a ketone at the 4-position and a carboxylate at the 2-position, as in the this compound scaffold, imparts a unique combination of features:

-

Defined Stereochemistry: The presence of a chiral center at the 2-position allows for the exploration of stereospecific interactions with biological targets.

-

Orthogonal Functionality: The ketone and ester groups provide two distinct points for further chemical elaboration, enabling the synthesis of diverse compound libraries.

-

Conformational Constraint: The sp²-hybridized carbon of the ketone reduces the conformational flexibility of the piperidine ring, which can lead to higher binding affinities and selectivities for target proteins.

Derivatives of this core structure are instrumental in the development of novel therapeutics, including analgesics and agents targeting the central nervous system.[3][4]

Navigating the CAS Number Landscape and Isomerism

A precise Chemical Abstracts Service (CAS) number for the parent compound, this compound, is not readily found in common chemical databases. This is often the case for versatile intermediates that are typically synthesized and used in a protected form. The structure possesses a stereocenter at the C2 position, meaning it can exist as a racemic mixture (a 1:1 mixture of R and S enantiomers) or as individual enantiomers.

Furthermore, the secondary amine is often protected during synthesis to prevent side reactions. Common N-protected derivatives, which are more likely to be commercially available, include the N-Boc (tert-butyloxycarbonyl) and N-Fmoc (9-fluorenylmethyloxycarbonyl) protected forms.[5][6]

For clarity and practical utility, it is crucial to specify the desired stereochemistry and protection state. Below is a table of CAS numbers for closely related and positional isomers, which can serve as useful reference points.

| Compound Name | CAS Number | Notes |

| Methyl 2-oxopiperidine-4-carboxylate | 25504-47-6 | A positional isomer of the target compound.[7][8] |

| (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid | Not assigned | An example of an N-protected chiral derivative.[5] |

| tert-butyl 2-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate | 1415565-12-6 | A related spirocyclic piperidine derivative.[9][10][11][12][13] |

Given the synthetic utility, this guide will focus on the synthesis of the racemic N-protected form, followed by a discussion of chiral resolution.

Synthetic Strategy: A Stepwise Approach

A robust and logical synthetic route to this compound involves an intramolecular Dieckmann condensation of a suitably substituted N-protected amino diester.[14][15][16][17][18] The general workflow is depicted below.

Detailed Synthetic Protocol

This protocol outlines the synthesis of the N-Boc protected racemic this compound.

Step 1: Synthesis of the Acyclic Diester Precursor

The precursor, diethyl N-(tert-butoxycarbonyl)-N-(2-ethoxycarbonylethyl)aminomalonate, can be prepared via a Michael addition of diethyl N-(tert-butoxycarbonyl)aminomalonate to ethyl acrylate.

Protocol:

-

To a solution of diethyl N-(tert-butoxycarbonyl)aminomalonate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq).

-

Cool the mixture to 0 °C and add ethyl acrylate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the acyclic diester precursor.

Step 2: Dieckmann Condensation

The intramolecular cyclization of the diester precursor yields the desired β-keto ester.

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the diester precursor (1.0 eq) in anhydrous toluene.

-

Add a strong base, such as sodium ethoxide (1.1 eq), portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain N-Boc-methyl 4-oxopiperidine-2-carboxylate as a racemic mixture.

Achieving Enantiopurity: Chiral Resolution Strategies

For applications in drug discovery, obtaining enantiomerically pure compounds is often essential. The racemic mixture of N-Boc-methyl 4-oxopiperidine-2-carboxylate can be resolved into its constituent enantiomers using several techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[19]

Protocol:

-

Dissolve the racemic mixture in a suitable mobile phase solvent.

-

Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Elute with an appropriate mobile phase, typically a mixture of hexane and isopropanol, monitoring the effluent with a UV detector.

-

Collect the fractions corresponding to each enantiomer.

-

Combine the fractions for each enantiomer and remove the solvent under reduced pressure.

Diastereomeric Salt Formation

An alternative classical approach involves the formation of diastereomeric salts by reacting the racemic carboxylic acid (after hydrolysis of the methyl ester) with a chiral amine or alcohol. These diastereomers can then be separated by fractional crystallization or chromatography.[20]

Unambiguous Identification: A Spectroscopic Approach

Thorough characterization is necessary to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data for the N-Boc protected derivative.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Boc-methyl 4-oxopiperidine-2-carboxylate. These predictions are based on standard spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | dd | 1H | H-2 (proton at the chiral center) |

| ~3.7 | s | 3H | -OCH₃ (methyl ester) |

| ~3.2 - 3.6 | m | 2H | H-6 (protons adjacent to nitrogen) |

| ~2.4 - 2.8 | m | 4H | H-3 and H-5 (protons adjacent to carbonyl and chiral center) |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc protecting group) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~207 | C=O (ketone) |

| ~170 | C=O (ester) |

| ~155 | C=O (Boc carbamate) |

| ~80 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~58 | C-2 (chiral carbon) |

| ~52 | -OCH₃ (methyl ester) |

| ~45 | C-6 |

| ~40 | C-3 and C-5 |

| 28.3 | -C(CH₃)₃ (Boc methyl carbons) |

Table 3: Predicted IR and MS Data

| Technique | Expected Features |

| IR Spectroscopy | Strong C=O stretching absorptions around 1740 cm⁻¹ (ester), 1715 cm⁻¹ (ketone), and 1690 cm⁻¹ (carbamate). C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 272.14. Fragmentation may show loss of the Boc group (-100) to give a fragment at m/z 172.09, and loss of isobutylene (-56) to give a fragment at m/z 216.10. |

Conclusion

This compound is a highly valuable, yet not readily cataloged, building block for the synthesis of complex piperidine-containing molecules in drug discovery. This guide provides a comprehensive framework for its synthesis, purification, chiral resolution, and unambiguous identification. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce and utilize this versatile intermediate for the development of novel therapeutic agents. The provided synthetic strategies and predicted analytical data serve as a robust starting point for any research program requiring access to this important chemical scaffold.

References

-

Chemsigma. 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester [1415565-12-6]. [Link]

-

Wikipedia. Dieckmann condensation. [Link]

- Roglic, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

ResearchGate. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]

- Google Patents.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)

-

Ornstein, P. L., et al. (1998). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of medicinal chemistry, 41(2), 236–246. [Link]

-

ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... [Link]

-

Páv, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3326. [Link]

-

Organic Reactions. The Dieckmann Condensation. [Link]

-

Advent Chembio. Methyl 1-methyl-4-oxopiperidine-3-carboxylate, 95% (HPLC). [Link]

-

J&K Scientific LLC. Dieckmann Condensation. [Link]

- Khan, S. A., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 26(4), 785-789.

-

Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc, 2007(5), 125-138. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.... [Link]

-

Alchem.Pharmtech. CAS 25504-47-6 | Methyl 2-oxopiperidine-4-carboxylate. [Link]

- Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

The Human Metabolome Database. Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

-

Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of pharmaceutical and biomedical analysis, 5(7), 665–673. [Link]

- Google Patents. CN101712645B - Preparation method for (2R, 4R)

-

Ilkei, V., et al. (2021). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 26(16), 4995. [Link]

-

Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of organic chemistry, 87(13), 8819–8823. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester [1415565-12-6] | Chemsigma [chemsigma.com]

- 10. chemscene.com [chemscene.com]

- 11. chemscene.com [chemscene.com]

- 12. chemscene.com [chemscene.com]

- 13. chemscene.com [chemscene.com]

- 14. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 15. Dieckmann Condensation [organic-chemistry.org]

- 16. organicreactions.org [organicreactions.org]

- 17. jk-sci.com [jk-sci.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-oxopiperidine-2-carboxylate: Properties, Analysis, and Applications

Introduction

Methyl 4-oxopiperidine-2-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its rigid, piperidine-based scaffold, adorned with three distinct functional groups—a secondary amine, a ketone, and a methyl ester—makes it a versatile and highly valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for sequential and site-selective modifications, providing a robust platform for developing novel therapeutic agents. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, and applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their work.

Part 1: Molecular Structure and Physicochemical Properties

The structural identity of a compound is the cornerstone of its chemical behavior. This compound features a six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. The ketone at the C4 position and the methyl carboxylate at the C2 position introduce stereogenic centers, meaning the compound can exist as different stereoisomers.

Caption: 2D Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties of the related isomer, Methyl 2-oxopiperidine-4-carboxylate, which provides a useful reference point. Data for the specific 4-oxo-2-carboxylate isomer should be determined experimentally.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | Data not readily available | - |

| Molecular Formula | C₇H₁₁NO₃ | [1][2] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | [3] |

| Monoisotopic Mass | 157.0739 Da | [4] |

| Topological Polar Surface Area | 55.4 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

| Predicted LogP | -0.31 to -0.5 | [1][4] |

| Predicted Water Solubility | High (based on LogP and polar groups) | - |

Note: Some data is derived from the closely related isomer Methyl 2-oxopiperidine-4-carboxylate (CAS: 25504-47-6) and should be considered representative.

Part 2: Spectroscopic Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. The interplay of its functional groups gives rise to a distinct spectroscopic fingerprint.

Analytical Workflow for Structural Elucidation

The causality behind the chosen analytical workflow is to move from foundational mass and elemental composition confirmation (MS and Combustion Analysis) to the detailed mapping of the carbon-hydrogen framework and functional groups (NMR and IR). This hierarchical approach ensures a robust and self-validating structural assignment.

Caption: A typical analytical workflow for structural confirmation.

Interpreting the Spectra

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum will provide detailed information about the electronic environment of each hydrogen atom.

-

N-H Proton: A broad singlet, typically in the 7.0-8.5 ppm range, which may exchange with D₂O.

-

C2-H Proton: A multiplet (doublet of doublets) deshielded by the adjacent nitrogen and ester group, expected around 4.0-4.5 ppm.

-

-OCH₃ Protons: A sharp singlet integrating to 3 protons, expected around 3.7 ppm.

-

Ring Protons (C3, C5, C6): A complex series of multiplets in the aliphatic region (approx. 2.0-3.5 ppm). Protons on C3 and C5, being alpha to the ketone, will be the most deshielded within this group.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals.

-

Ester Carbonyl (C=O): Expected in the 170-175 ppm range.

-

Ketone Carbonyl (C=O): Expected further downfield, around 205-210 ppm.

-

C2 Carbon: Attached to both N and the ester group, expected around 55-60 ppm.

-

-OCH₃ Carbon: Expected around 52 ppm.

-

Ring Carbons (C3, C5, C6): Signals will appear in the 30-50 ppm range.

-

-

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the carbonyl groups.[5][6]

-

Ester C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

Ketone C=O Stretch: Another strong, sharp band, typically slightly lower, around 1710-1725 cm⁻¹. The presence of two distinct C=O peaks is a key indicator of the structure.

-

N-H Stretch: A moderate, somewhat broad peak in the 3300-3500 cm⁻¹ region.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to sp³ hybridized carbons.

-

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) will confirm the molecular weight.

-

Molecular Ion (M⁺): A peak at m/z = 157 for the molecular ion.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) or the entire carbomethoxy group (-COOCH₃, m/z = 59).

-

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its three functional groups. This allows for a programmed approach to molecular elaboration, a highly desirable feature in multi-step syntheses. It is a key intermediate in the synthesis of new generation, highly active narcotic analgesics, such as remifentanil analogues.[7]

Caption: Key reaction pathways available for chemical modification.

-

Reactions at the Secondary Amine: The nitrogen is nucleophilic and can be readily functionalized.

-

N-Alkylation: Reaction with alkyl halides in the presence of a mild base introduces alkyl substituents.

-

N-Acylation: Treatment with acid chlorides or anhydrides forms the corresponding N-acyl derivative (amide).

-

Boc Protection: The amine is often protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

-

-

Reactions at the Ketone: The C4-carbonyl is electrophilic and is a prime site for introducing diversity.

-

Reduction: Selective reduction with agents like sodium borohydride (NaBH₄) yields the corresponding 4-hydroxy-piperidine derivative.

-

Reductive Amination: A powerful reaction where the ketone first forms an iminium ion with a primary or secondary amine, which is then reduced in situ to yield a 4-amino-piperidine derivative.

-

Wittig Reaction: Converts the ketone into an alkene, allowing for carbon-carbon bond formation.

-

-

Reactions at the Ester: The ester at C2 provides another handle for modification.

-

Hydrolysis: Saponification with a base (e.g., LiOH) or acidic hydrolysis yields the parent carboxylic acid.[7] This is a common step to prepare for amide coupling reactions.

-

Amidation: Direct reaction with amines, often at elevated temperatures, can form the corresponding amide.

-

Part 4: Experimental Protocols

Adherence to standardized protocols is essential for safety, reproducibility, and obtaining high-quality data.

Protocol 1: Safe Handling and Storage

This protocol is a synthesis of best practices for handling heterocyclic amine and ketone compounds.[3][8][9]

-

1. Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and EN166-compliant safety glasses with side shields at all times.[3]

-

2. Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[8][9] Ensure eyewash stations and safety showers are readily accessible.

-

3. Handling: Avoid direct contact with skin and eyes.[8] Avoid formation of dust and aerosols.[3] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][8]

-

4. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9][10] Keep away from strong oxidizing agents and strong acids, which are incompatible materials.[3]

-

5. Spill & Disposal: In case of a small spill, sweep up the solid material with an inert absorbent and place it into a suitable container for disposal.[3] For large spills, prevent entry into drains.[3] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8][9]

-

6. First Aid:

-

If Inhaled: Remove the person to fresh air. If breathing is difficult, seek medical attention.[8][9]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical advice.[8][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

-

Protocol 2: General Procedure for NMR Sample Preparation and Analysis

This protocol ensures the acquisition of high-resolution NMR data for structural verification.

-

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Chloroform-d is suitable for most routine analyses; DMSO-d₆ is preferred if exchangeable protons (like N-H) are of primary interest.

-

Vortex the vial until the sample is completely dissolved.

-

-

2. Sample Transfer:

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the solution height in the tube is approximately 4-5 cm.

-

-

3. Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's depth gauge.

-

Place the sample into the NMR magnet.

-

-

4. Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent reference signal (e.g., TMS).

-

Acquire a standard ¹H spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C spectrum. This will require a significantly larger number of scans due to the lower natural abundance of ¹³C.

-

(Optional but Recommended) Acquire 2D correlation spectra, such as COSY (¹H-¹H) and HSQC (¹H-¹³C), to definitively assign proton and carbon signals and confirm connectivity.

-

-

5. Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H and ¹³C spectra using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and distinct spectroscopic properties make it an ideal starting point for constructing complex molecules. By understanding the fundamental principles laid out in this guide, researchers can confidently and safely leverage this versatile scaffold to build the next generation of targeted therapeutics.

References

- AK Scientific, Inc. (n.d.). Methyl 1-methyl-2-oxopiperidine-4-carboxylate Safety Data Sheet.

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved from [Link]

-

ResearchGate. (2008). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

-

Roglić, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-oxopiperidine-4-carboxylate (C7H11NO3). Retrieved from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

Inspira Advantage. (2023, February 10). MCAT Crash Course | Spectroscopy: IR Peaks & H-NMR [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. PubChemLite - Methyl 2-oxopiperidine-4-carboxylate (C7H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 4-Oxopiperidine-2-carboxylate: Synthesis, Derivatization, and Application in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1] Among its many functionalized forms, the methyl 4-oxopiperidine-2-carboxylate core represents a particularly versatile and valuable building block. Its unique arrangement of functional groups—a secondary amine, a ketone, and an ester—at distinct positions on a conformationally defined six-membered ring provides three orthogonal handles for chemical modification. This guide offers a senior application scientist’s perspective on the synthesis of this core, explores the strategic rationale behind its derivatization, and provides field-proven protocols for creating diverse analog libraries, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors.

The Strategic Value of the 4-Oxopiperidine-2-carboxylate Core

The utility of the this compound scaffold lies in its trifunctional nature, which allows for a systematic and multi-vector exploration of chemical space around a rigid core. This is a cornerstone of modern Structure-Activity Relationship (SAR) studies.[2][3]

-

N1-Position: The secondary amine is a key site for modulation. N-alkylation or N-arylation can introduce groups that occupy specific binding pockets, enhance cell permeability, or alter metabolic stability.

-

C4-Ketone: This carbonyl group is a versatile anchor for a wide array of chemical transformations. It can be converted into amines via reductive amination, hydroxyls via reduction, or carbon-carbon double bonds via Wittig or Knoevenagel reactions, enabling the introduction of large and diverse substituents.[4][5][6]

-

C2-Ester: The methyl ester provides another point of modification. It can be hydrolyzed to the corresponding carboxylic acid to engage with charged residues in a target protein or converted to an amide to form additional hydrogen bond interactions.

This inherent multifunctionality makes the scaffold an ideal starting point for fragment-based or scaffold-based drug design campaigns, where systematic decoration of the core can rapidly generate potent and selective modulators of biological targets.

Synthesis of the Core Scaffold: A Dieckmann Condensation Approach

The most robust and industrially scalable method for constructing the 4-oxopiperidine ring system is the intramolecular Dieckmann condensation.[7][8][9] This reaction involves the cyclization of a linear diester under basic conditions to form a cyclic β-keto ester. The key to success is the strategic synthesis of the acyclic precursor.

Synthesis Workflow

The overall workflow involves a two-step process: synthesis of the acyclic N-protected diester followed by the base-mediated cyclization.

Caption: Workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of Methyl 1-benzyl-4-oxopiperidine-2-carboxylate

This protocol details the Dieckmann cyclization, which is the critical ring-forming step. The starting material, N-benzyl-bis(2-methoxycarbonylethyl)amine, is readily prepared via a double Michael addition of benzylamine to methyl acrylate.

Materials:

-

N-benzyl-bis(2-methoxycarbonylethyl)amine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in oil). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then add anhydrous THF (150 mL).

-

Substrate Addition: Dissolve N-benzyl-bis(2-methoxycarbonylethyl)amine (1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension at 0 °C (ice bath) over 30 minutes.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

-

Causality Note: The use of a strong, non-nucleophilic base like NaH is critical. It deprotonates the α-carbon of one ester arm to form an enolate, which then acts as the nucleophile to attack the carbonyl of the second ester arm.[10] Aprotic solvents like THF are essential to prevent quenching the base and enolate.

-

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water. Carefully add 1M HCl until the pH of the aqueous layer is ~5-6.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford the pure methyl 1-benzyl-4-oxopiperidine-2-carboxylate.

Deprotection: The final step to yield the core scaffold is a standard hydrogenolysis to remove the N-benzyl group, typically using H₂ gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol.

Key Derivatization Strategies and Protocols

With the core scaffold in hand, the focus shifts to its strategic modification. The following sections provide validated protocols for derivatizing each of the key functional groups.

C4-Ketone Modification: Reductive Amination

Reductive amination is arguably the most powerful method for derivatizing the C4-ketone, allowing for the direct installation of a diverse range of primary and secondary amines.[11][12] The use of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended due to its mildness and high selectivity for the iminium ion intermediate over the starting ketone.[6][13]

Caption: Reductive Amination Workflow.

Protocol: N-Boc-protected Methyl 4-(benzylamino)piperidine-2-carboxylate

-

Protection: First, protect the N1 position of the core scaffold with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) under standard conditions to prevent self-reaction.[14][15]

-

Reaction Setup: To a solution of N-Boc this compound (1.0 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add benzylamine (1.1 eq.) followed by acetic acid (1.2 eq.). Stir the mixture at room temperature for 1 hour.

-

Causality Note: The acid catalyzes the formation of the iminium ion intermediate, which is the actual species reduced by the hydride reagent.

-

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the desired product.

C4-Ketone Modification: Wittig Reaction

The Wittig reaction provides a reliable method to convert the C4-ketone into an exocyclic double bond, creating a platform for further chemistry or introducing a key pharmacophoric element.[5][7][16] This is particularly useful for building rigidified structures that project a substituent into a defined vector.

Protocol: N-Boc-protected Methyl 4-methylenepiperidine-2-carboxylate

-

Ylide Preparation: In an oven-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.5 eq.) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.4 eq.) dropwise. Stir at room temperature for 1 hour to form the yellow-orange ylide.

-

Reaction: Cool the ylide suspension to 0 °C and add a solution of N-Boc this compound (1.0 eq.) in anhydrous THF dropwise.

-

Completion: Allow the reaction to warm to room temperature and stir for 4-8 hours until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can be challenging to remove. Purification is typically achieved by careful flash chromatography.

N1-Amine Modification: Buchwald-Hartwig N-Arylation

Following Boc deprotection (typically with trifluoroacetic acid in DCM), the free secondary amine is a prime site for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for accessing novel chemical space.

Protocol: Methyl 1-(4-fluorophenyl)-4-oxopiperidine-2-carboxylate

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the core scaffold (this compound, 1.0 eq.), 1-bromo-4-fluorobenzene (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.5 eq.).

-

Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting, and are necessary for coupling with sterically hindered or electron-rich/poor partners.

-

-

Reaction: Add anhydrous toluene or dioxane. Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS, typically 8-24 hours).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

The this compound scaffold is a key component in several advanced JAK inhibitor programs.[17] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Inhibitors of JAKs have shown significant therapeutic success in treating autoimmune diseases and myeloproliferative neoplasms.

In many JAK inhibitors, the piperidine core acts as a central scaffold to position key pharmacophores. For example, the N1 position is often functionalized with a group that binds to the hinge region of the kinase, while the C4 position is derivatized to interact with the solvent-exposed region or the ribose pocket.

Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical SAR data for a series of JAK1 inhibitors based on the 4-oxopiperidine-2-carboxylate core. This illustrates how systematic modification of the scaffold can be used to optimize potency.

| Compound ID | N1-Substituent | C4-Substituent | C2-Modification | JAK1 IC₅₀ (nM) |

| 1a | -H (Core) | =O | -CO₂Me | >10,000 |

| 1b | 4-Fluorophenyl | =O | -CO₂Me | 1,500 |

| 1c | 4-Fluorophenyl | -NH-Bn | -CO₂Me | 250 |

| 1d | 4-Fluorophenyl | -NH-Bn | -CONH₂ | 85 |

| 1e | Cyclopropyl | -NH-Bn | -CONH₂ | 120 |

| 1f | 4-Fluorophenyl | -(E)-CH=CH-Ph | -CONH₂ | 450 |

Data are hypothetical for illustrative purposes.

SAR Analysis:

-

N1-Arylation (1b vs 1a): Introducing an aryl group at the N1 position is critical for activity, likely engaging in key interactions within the ATP binding site.

-

C4-Amination (1c vs 1b): Converting the C4-ketone to a substituted amine via reductive amination dramatically improves potency, suggesting the benzyl group occupies a beneficial pocket.

-

C2-Amidation (1d vs 1c): Conversion of the C2-ester to a primary amide provides a significant boost in potency, likely due to a new hydrogen bond interaction with the protein backbone.

-

N1-Alkyl vs Aryl (1e vs 1d): A small alkyl group like cyclopropyl is tolerated at N1 but is less optimal than the fluorophenyl group, highlighting the importance of the aryl interaction.

-

C4-Alkene (1f vs 1d): Replacing the amine with an alkene (via a Wittig-type reaction) reduces potency, indicating the hydrogen bond donating/accepting capacity of the amine linker is important.

Conclusion and Future Outlook

The this compound core is a powerful and versatile scaffold for modern drug discovery. Its synthesis is robust and scalable via the Dieckmann condensation, and its three distinct functional handles allow for systematic and rational exploration of structure-activity relationships. The protocols and strategies outlined in this guide provide a validated framework for researchers to generate novel and diverse libraries of compounds. As demonstrated by its application in the highly competitive field of JAK inhibitors, this scaffold will undoubtedly continue to be a mainstay in the development of next-generation therapeutics targeting a wide range of diseases.

References

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Meier, K., Arús-Pous, J., & Reymond, J.-L. (2020). A Potent and Selective Janus Kinase Inhibitor with a Chiral 3D-Shaped Triquinazine Ring System from Chemical Space. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

NIH. (n.d.). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Retrieved from [Link]

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

-

Thieme. (n.d.). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

NIH. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate. Retrieved from [Link]

-

PubMed. (n.d.). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Impact of Head Group Modifications on the Anticancer Activities of Fatty-Acid-like Platinum(IV) Prodrugs: A Structure–Activity Relationship Study. Retrieved from [Link]

-

PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]

Sources

- 1. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Impact of Head Group Modifications on the Anticancer Activities of Fatty-Acid-like Platinum(IV) Prodrugs: A Structure–Activity Relationship Study [mdpi.com]

- 4. organicreactions.org [organicreactions.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. 4,4’-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Knoevenagel Condensation [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. organicreactions.org [organicreactions.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Potential of Methyl 4-oxopiperidine-2-carboxylate

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Methyl 4-oxopiperidine-2-carboxylate, a readily available and synthetically versatile building block, represents a strategic starting point for the development of a diverse array of novel bioactive compounds. This technical guide provides an in-depth exploration of the latent biological activities that can be accessed from this scaffold. We will delve into the synthesis of key compound classes, present detailed protocols for their biological evaluation, and discuss the underlying structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the 4-oxopiperidine-2-carboxylate core in their discovery programs.

Introduction: The Strategic Value of the 4-Oxopiperidine-2-carboxylate Core

This compound is a bifunctional molecule, possessing a ketone and a carboxylate ester on a piperidine ring. This arrangement of functional groups provides a rich chemical handle for a variety of synthetic transformations, allowing for the introduction of diverse substituents at multiple positions. The inherent conformational flexibility of the piperidine ring, coupled with the ability to control stereochemistry, makes it an ideal starting point for the synthesis of compounds with precise three-dimensional architectures, a critical factor for selective interaction with biological targets.

This guide will explore three key areas of biological activity that can be pursued from the this compound scaffold:

-

Anticancer Activity: The piperidine core is found in numerous cytotoxic agents.[2] We will explore the synthesis and evaluation of derivatives designed to inhibit cancer cell proliferation.

-

Neuroprotective Activity via NMDA Receptor Antagonism: N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity, but their overactivation can lead to excitotoxicity and neuronal cell death.[3] The piperidine-2-carboxylic acid substructure is a key feature of several potent NMDA receptor antagonists.[4]

-

Enzyme Inhibition: The versatility of the scaffold allows for the design of inhibitors for various enzymes. We will focus on two important therapeutic targets:

Synthetic Pathways from a Versatile Core

The journey from this compound to a biologically active molecule involves a series of strategic synthetic transformations. The following sections outline conceptual synthetic routes to the target compound classes.

General Workflow for Derivatization

The derivatization of the this compound core typically follows a logical sequence of reactions to introduce the desired pharmacophoric elements.

Conceptual workflow for the derivatization of the core scaffold.

Anticancer Activity

The piperidine scaffold is a common feature in anticancer agents due to its ability to present substituents in a well-defined spatial orientation, facilitating interactions with biological targets.

Rationale for Anticancer Drug Design

Derivatives of the 4-oxopiperidine core can be designed to target various hallmarks of cancer, including uncontrolled cell proliferation and evasion of apoptosis. The synthetic strategy often involves the introduction of aromatic and heteroaromatic moieties that can engage in key interactions with protein targets.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for identifying cytotoxic compounds.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized piperidine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Piperidine Derivatives

| Compound/Series | Cancer Cell Line | IC50 (µM) |

| Furfurylidene 4-piperidone analogs | Molt-4 (Leukemia) | Varies |

| Benzothiazole-Piperazine Derivatives | HUH-7 (Hepatocellular) | 1.23 |

| Piperine Derivative H7 | Hela (Cervical) | 10.50 ± 3.74 |

| Piperine Derivative H7 | MDA-MB-231 (Breast) | 11.86 ± 0.32 |

Note: The data presented are for illustrative purposes and are derived from studies on various piperidine derivatives, not necessarily synthesized directly from this compound.[10][11]

Neuroprotective Activity: NMDA Receptor Antagonism

The overstimulation of NMDA receptors is implicated in various neurological disorders. The piperidine-2-carboxylic acid moiety is a key pharmacophore for NMDA receptor antagonists.

Rationale for NMDA Receptor Antagonist Design

The design of NMDA receptor antagonists based on the 4-oxopiperidine-2-carboxylate scaffold aims to create compounds that can selectively block the receptor's ion channel, thereby preventing excessive calcium influx and subsequent neuronal damage.

Experimental Protocol: NMDA Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the NMDA receptor is incubated with a preparation of the receptor in the presence of the test compound. The ability of the test compound to displace the radioligand is a measure of its binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare a membrane fraction from rat brain tissue known to be rich in NMDA receptors.

-

Incubation: In a microtiter plate, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [3H]CGS-19755), and varying concentrations of the synthesized piperidine derivative.[4]

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: NMDA Receptor Antagonist Activity

| Compound | Target | IC50 (nM) |

| LY233053 (a piperidine-2-carboxylic acid derivative) | NMDA Receptor | 107 ± 7 |

| Tetrahydroisoquinoline-based NMDA antagonist | NMDA Receptor | 270 |

Note: The data presented are for illustrative purposes and are derived from studies on various piperidine-2-carboxylic acid derivatives, not necessarily synthesized directly from this compound.[4][12]

Enzyme Inhibition

The versatility of the this compound scaffold allows for its elaboration into inhibitors of various enzymes.

Farnesyltransferase (FTase) Inhibition

Rationale: FTase inhibitors prevent the post-translational modification of key signaling proteins, including Ras, which is frequently mutated in cancer.

Experimental Protocol: In Vitro FTase Inhibition Assay (Fluorescence-based)

Principle: This assay measures the transfer of a fluorescently labeled farnesyl group to a peptide substrate. Inhibition of FTase results in a decrease in the fluorescence signal.[13]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of FTase enzyme, a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS), and farnesyl pyrophosphate (FPP).

-

Incubation: In a black microplate, combine the FTase enzyme and varying concentrations of the synthesized piperidine derivative. Pre-incubate to allow for inhibitor binding.[13]

-

Reaction Initiation: Add the fluorescent peptide substrate and FPP to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~340 nm, emission ~520 nm).[13]

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Rationale: DPP-IV inhibitors increase the levels of incretin hormones, which regulate blood glucose levels.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorescence-based)

Principle: This assay measures the cleavage of a fluorogenic substrate by DPP-IV. Inhibition of the enzyme results in a reduced fluorescence signal.[14]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of DPP-IV enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Incubation: In a microtiter plate, combine the DPP-IV enzyme and varying concentrations of the synthesized piperidine derivative.

-

Reaction Initiation: Add the fluorogenic substrate to start the reaction.

-

Fluorescence Measurement: Incubate the plate and then measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation: Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | IC50 |

| Piperidine-based FTase inhibitors | Farnesyltransferase | Varies |

| Pyrazole-based thiosemicarbazones | DPP-IV | 1.266 ± 0.264 nM |

Note: The data presented are for illustrative purposes and are derived from studies on various enzyme inhibitors containing a piperidine or related heterocyclic scaffold.[15]

In Vivo Evaluation

Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

-

Anticancer Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel compounds.[16]

-

Neuroprotection Models: Animal models of stroke or neurodegenerative diseases can be used to assess the in vivo efficacy of NMDA receptor antagonists.[3]

A generalized workflow for preclinical and clinical development.

Conclusion

This compound is a highly valuable and versatile starting material in drug discovery. Its rich chemistry allows for the synthesis of a wide range of derivatives with the potential for significant biological activity across multiple therapeutic areas, including oncology, neurology, and metabolic diseases. The experimental protocols and strategic considerations outlined in this guide provide a framework for researchers to unlock the full potential of this privileged scaffold and to accelerate the development of novel therapeutics.

References

-

Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. (2024). PubMed. Retrieved from [Link]

-

Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. (2014). PubMed. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink. Retrieved from [Link]

-

EnzyFluo™ Farnesyltransferase Inhibitor Screening Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Design and synthesis of potent nonpeptidic farnesyltransferase inhibitors based on a terphenyl scaffold. (n.d.). PubMed. Retrieved from [Link]

-

In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease. (2009). Journal of Neuroscience. Retrieved from [Link]

-

LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012). Royal Society of Chemistry. Retrieved from [Link]

-

Farnesyltransferase Activity Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

-

MTT assay protocol. (2023). Protocols.io. Retrieved from [Link]

-

A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). PubMed Central. Retrieved from [Link]

-

A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. (2018). National Institutes of Health. Retrieved from [Link]

-

Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. (n.d.). Pharmacognosy Journal. Retrieved from [Link]

-

NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved from [Link]

-